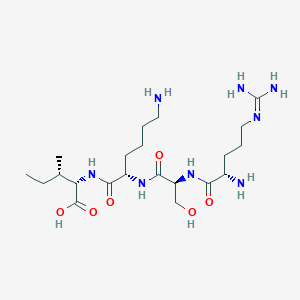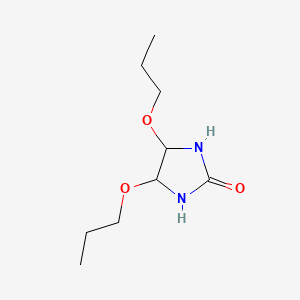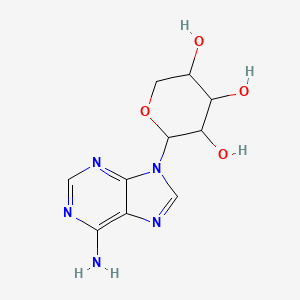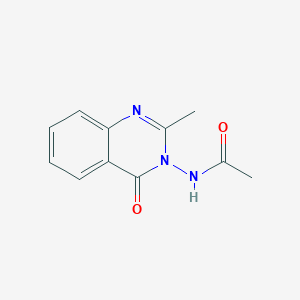![molecular formula C13H11ClO2 B14169042 4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol CAS No. 1261898-73-0](/img/structure/B14169042.png)
4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-3-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorophenyl group and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorophenol.
Methoxylation: The 4-chlorophenol undergoes a methoxylation reaction to introduce the methoxy group at the 3-position. This can be achieved using methanol in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-(4-chlorophenyl)-3-methoxyphenol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the methoxylation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophenyl)-3-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorophenyl and methoxy groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Lacks the methoxy group, making it less hydrophobic.
3-Methoxyphenol: Lacks the chlorophenyl group, affecting its reactivity and biological activity.
5-(4-Bromophenyl)-3-methoxyphenol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological properties.
Uniqueness
5-(4-Chlorophenyl)-3-methoxyphenol is unique due to the presence of both the chlorophenyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and unique reactivity in chemical reactions.
Properties
CAS No. |
1261898-73-0 |
|---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methoxyphenol |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-7-10(6-12(15)8-13)9-2-4-11(14)5-3-9/h2-8,15H,1H3 |
InChI Key |
NJBPGYYFVAUMDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide](/img/structure/B14168974.png)
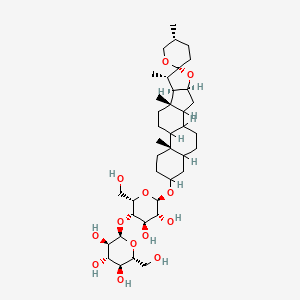
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
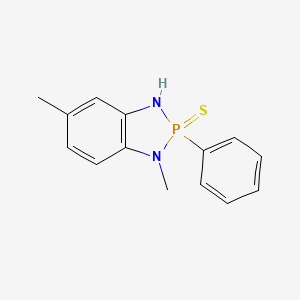
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
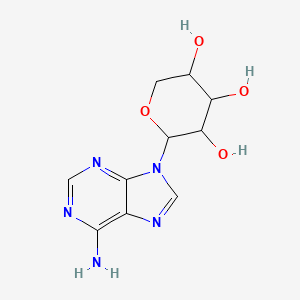
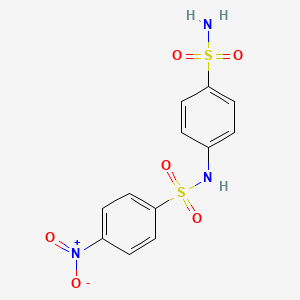
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
